molecular formula C27H26N4O7S2 B2751163 ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-73-7

ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2751163
CAS No.: 851948-73-7
M. Wt: 582.65
InChI Key: WLRCUJRGSKCCDS-UHFFFAOYSA-N
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Description

ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a morpholinylsulfonylbenzoyl group, and an ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Methylphenyl Group: This step often involves a substitution reaction using a suitable aryl halide.

    Attachment of the Morpholinylsulfonylbenzoyl Group: This can be done through a sulfonylation reaction followed by amide bond formation.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)propanoate
  • 3-ethyl-2-morpholin-4-ylpentan-1-amine

Uniqueness

ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its specific combination of functional groups and its thieno[3,4-d]pyridazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O7S2/c1-3-38-27(34)23-21-16-39-25(22(21)26(33)31(29-23)19-8-4-17(2)5-9-19)28-24(32)18-6-10-20(11-7-18)40(35,36)30-12-14-37-15-13-30/h4-11,16H,3,12-15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRCUJRGSKCCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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